Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Overview
Description
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 . It is also known by its IUPAC name, ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate . This compound is used in scientific research and has various applications, including drug synthesis and catalysis.
Molecular Structure Analysis
The molecular structure of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is represented by the InChI code: 1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 . This compound has a complexity of 309 and a topological polar surface area of 64.6Ų .Physical And Chemical Properties Analysis
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate has a molecular weight of 257.33 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 6 and an exact mass of 257.16270821 .Scientific Research Applications
Asymmetric Synthesis in Pharmaceutical Development
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a key chiral intermediate in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors, such as asunaprevir and simeprevir. This compound has been used in biocatalytic asymmetric synthesis processes, utilizing strains like Sphingomonas aquatilis for effective enzymatic hydrolysis, enhancing stability and enantioselectivity in drug development (Zhu, Shi, Zhang, & Zheng, 2018).
Utilization in Coupling Reactions for Peptide Synthesis
This compound has been employed in coupling reactions for esterification, thioesterification, amidation, and peptide synthesis. Its application extends to both solid phase and solution phase peptide synthesis, demonstrating versatility and efficiency in chemical synthesis (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).
Synthesis of Optically Active Intermediates
It is used in the synthesis of optically active intermediates for the preparation of potent HCV NS5B polymerase inhibitors. This process involves using mandelic acid as a resolving agent and has been optimized for large-scale applications, highlighting its industrial relevance (Dragovich et al., 2008).
Role in Asymmetric Synthesis of Amino Acids
The compound plays a role in the asymmetric synthesis of amino acids, essential in creating biologically active molecules. The study of geometric isomers of amino acids and their structural analysis contributes to a better understanding of molecular interactions in biological systems (Curry, McLennan, Rettig, & Trotter, 1993).
Development of Synthetic Methods
Its utility extends to the development of synthetic methods for producing various derivatives. For example, research has explored its role in the synthesis of Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, demonstrating its potential in creating new materials and chemicals (Shafi, Rajesh, & Senthilkumar, 2021).
Safety And Hazards
The safety information for Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
properties
IUPAC Name |
ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUFBHMDDIXTD-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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